molecular formula C7H11B B3045698 7-Bromobicyclo[4.1.0]heptane CAS No. 1121-39-7

7-Bromobicyclo[4.1.0]heptane

Cat. No.: B3045698
CAS No.: 1121-39-7
M. Wt: 175.07 g/mol
InChI Key: LOOMTCQZRVQSSA-UHFFFAOYSA-N
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Description

7-Bromobicyclo[4.1.0]heptane (: 1121-39-7) is a specialized bicyclic organobromide compound with the molecular formula C7H11Br and a molecular weight of 175.07 g/mol . This compound, characterized by its cyclopropane ring fused to a cyclohexane ring, serves as a versatile building block and key intermediate in advanced synthetic organic chemistry and organometallic research . Researchers utilize this norcarane derivative as a precursor for the synthesis of more complex functionalized bicyclic systems; for instance, it is a key starting material in the preparation of tribromo(7-bromobicyclo[4.1.0]hept-7-yl)germane, a halocyclopropylgermane with potential applications in material science . Its structure and reactivity make it a valuable substrate for studying cyclopropane ring-opening reactions, cycloadditions, and the development of new synthetic methodologies . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromobicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-7-5-3-1-2-4-6(5)7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOMTCQZRVQSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340497
Record name 7-Bromobicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-39-7
Record name 7-Bromobicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Chemistry and Mechanistic Investigations of 7 Bromobicyclo 4.1.0 Heptane

Nucleophilic Substitution Reactions on the Cyclopropane (B1198618) Ring

The presence of a bromine atom on the C7 bridgehead carbon of the bicyclo[4.1.0]heptane system introduces unique reactivity. This section explores the nucleophilic substitution reactions that occur at this strained cyclopropane carbon.

Radical Chain Mechanisms (SRN1 pathway)

Unlike many simple alkyl halides, 7-Bromobicyclo[4.1.0]heptane can undergo nucleophilic substitution through a radical chain mechanism known as the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) pathway. researchgate.netacs.orgresearchgate.net This mechanism provides a crucial route for substitution on substrates where traditional SN1 and SN2 reactions are disfavored due to steric hindrance or the high energy of carbocation intermediates. The SRN1 process is characterized by a chain propagation cycle involving radical and radical anion intermediates. researchgate.net The key steps involve the formation of a radical anion from the substrate, which then fragments to produce a 7-norcaranyl radical and a bromide ion. This radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to a new substrate molecule. researchgate.netdalalinstitute.com

The SRN1 reaction of 7-halobicyclo[4.1.0]heptanes can be effectively initiated by photochemical stimulation, particularly when reacting with carbanions. researchgate.netresearchgate.net For instance, the photostimulated reaction of the analogous 7-iodobicyclo[4.1.0]heptane with acetophenone (B1666503) enolate ion in DMSO at 60°C yields the corresponding substitution products in high yield. researchgate.net In the absence of light, the reaction is sluggish or may proceed via a competing elimination-addition pathway. researchgate.net

While acetone (B3395972) enolate ion does not react with this compound under photostimulation, the more sterically hindered pinacolone (B1678379) enolate ion does react to give the substitution product, albeit in lower yields. researchgate.net These reactions demonstrate the utility of the photostimulated SRN1 pathway for forming new carbon-carbon bonds on the cyclopropane ring. researchgate.net

Table 1: Photostimulated SRN1 Reactions of 7-Halobicyclo[4.1.0]heptane Derivatives

SubstrateNucleophileConditionsProduct(s)Yield (%)Reference
7-Iodobicyclo[4.1.0]heptaneAcetophenone enolateDMSO, 60°C, hvexo- and endo-7-phenacylbicyclo[4.1.0]heptane87 researchgate.net
This compoundPinacolone enolateDMSO, hv7-(2,2-dimethyl-3-oxobutyl)bicyclo[4.1.0]heptane18 researchgate.net
This compoundPhenylsulfide ion (PhS⁻)Liquid NH₃, hv7-(phenylthio)bicyclo[4.1.0]heptaneLow researchgate.net
This compoundDiphenylphosphide ion (Ph₂P⁻)Liquid NH₃, hv7-(diphenylphosphino)bicyclo[4.1.0]heptaneHigh researchgate.net

Table data is compiled from cited research articles.

The central intermediate in the SRN1 reaction of this compound is the 7-bicyclo[4.1.0]heptyl radical (7-norcaranyl radical). Cyclopropyl (B3062369) radicals, in general, possess a pyramidal structure at the radical center. aip.org A key characteristic of these radicals is the energy barrier to inversion of this pyramid. For the unsubstituted cyclopropyl radical, ab initio Hartree-Fock calculations have estimated the inversion barrier to be around 3.0 kcal/mol. aip.org This relatively low barrier means that the inversion can be rapid. researchgate.net

Electron spin resonance (ESR) spectroscopy studies have been instrumental in characterizing cyclopropyl radicals. canada.caacs.org The rate of inversion at the pyramidal carbon is rapid for cyclopropyl radicals with an α-hydrogen. researchgate.net However, the configurational stability, and thus the inversion barrier, is significantly influenced by substituents at the radical center. oup.com For example, a 1-fluoro substituent is known to stabilize the pyramidal configuration, increasing the inversion barrier and making the radical's geometry static on the ESR timescale. researchgate.netoup.com In contrast, the 1-methoxy substituent is less effective at stabilizing the pyramidal geometry. oup.com These substituent effects are crucial for understanding the stereochemical outcome of reactions involving cyclopropyl radical intermediates.

Table 2: Calculated Properties of the Cyclopropyl Radical

PropertyValueMethodReference
Inversion Barrier3.0 kcal/molab initio Hartree-Fock aip.org
αCH bond angle (out of CCC plane)39.3°ab initio Hartree-Fock aip.org
Pyramidal bending mode frequency713 cm⁻¹ab initio Hartree-Fock aip.org

Table data is compiled from cited research articles.

Stereochemical Course of Nucleophilic Displacements

The three-dimensional arrangement of atoms in the products of substitution reactions on the cyclopropane ring provides deep insight into the reaction mechanism.

While rapid inversion of the intermediate cyclopropyl radical might be expected to lead to a mixture of stereoisomers, SRN1 reactions on the 7-halobicyclo[4.1.0]heptane system can proceed with a high degree of stereoselectivity. For example, the photostimulated reaction of a 1:1 mixture of exo- and endo-7-iodobicyclo[4.1.0]heptane with acetophenone enolate results in a product with a high exo:endo ratio (16:1). researchgate.netresearchgate.net This suggests that the coupling of the 7-norcaranyl radical with the carbanion is highly selective, favoring attack from the exo face. researchgate.net

In other contexts, nucleophilic substitution at a cyclopropane carbon can proceed with a complete inversion of configuration. researchgate.netresearchgate.net This is often observed in solvolytic ring-opening reactions of cyclopropyl derivatives, which are governed by the Woodward-Hoffmann rules for electrocyclic reactions. tue.nlpitt.edu These rules predict a disrotatory opening of the cyclopropyl cation, where the stereochemistry of the starting material dictates the stereochemistry of the product. tue.nl While the SRN1 mechanism is distinct from these solvolytic pathways, the observed stereoselectivity in the products points to significant facial bias in the radical-nucleophile coupling step.

The reaction chemistry of this compound is best understood by comparing the SRN1 pathway to the classical SN1 and SN2 mechanisms, especially in the context of bridged bicyclic structures.

The SN2 reaction, which involves a backside attack by the nucleophile, is severely hindered at the C7 position of the bicyclo[4.1.0]heptane system. masterorganicchemistry.com The rigid, cage-like structure prevents the nucleophile from accessing the rear of the C-Br bond, making this pathway highly unfavorable. edscl.in

The SN1 pathway, which proceeds through a carbocation intermediate, is also problematic. masterorganicchemistry.com SN1 reactions typically require the formation of a planar or nearly planar carbocation. edscl.in The C7 carbon in the bicyclo[4.1.0]heptane ring system is a bridgehead-like position within a strained three-membered ring. Forcing this carbon into a planar sp²-hybridized state would introduce an enormous amount of strain, making the formation of the corresponding 7-norcaranyl cation energetically prohibitive. Bridgehead carbons in small bicyclic systems are notoriously resistant to substitution by the SN1 mechanism for this reason. edscl.in

Given the high barriers for both SN1 and SN2 reactions, the SRN1 mechanism emerges as a viable and important alternative for nucleophilic substitution on this compound. researchgate.net It circumvents the need for backside attack and avoids the formation of a high-energy carbocation, instead proceeding through a lower-energy radical intermediate. This allows for substitutions with a range of nucleophiles under conditions where classical pathways fail. researchgate.net

Reactions Involving Organometallic Reagents Derived from this compound

The bromine atom at the bridgehead position of this compound is amenable to metal-halogen exchange, leading to the formation of highly reactive organometallic intermediates. These species are powerful tools in synthetic chemistry, enabling the construction of complex cyclic and spirocyclic systems.

Reactivity of 7-Lithiobicyclo[4.1.0]heptane with Electrophiles (e.g., Aldehydes, Ketones)

Treatment of this compound with an alkyllithium reagent, such as butyllithium, at low temperatures results in the formation of the corresponding 7-lithiobicyclo[4.1.0]heptane. This organolithium species behaves as a potent nucleophile and a strong base, and its subsequent reactions with electrophiles, particularly carbonyl compounds, have been a subject of detailed investigation.

The reaction of 7-lithiobicyclo[4.1.0]heptane with aldehydes and ketones provides access to a variety of interesting and complex molecules. For instance, its reaction with electrophiles can lead to the formation of oxaspiropentanes and spiropentylketones. These transformations highlight the synthetic utility of the lithiated bicycloalkane in constructing spirocyclic frameworks.

An illustrative example is the reaction of endo-7-benzoyl-exo-7-bromobicyclo[4.1.0]heptane with sodium ethoxide in ethanol, which proceeds to give products indicative of the reactivity of the bicyclo[4.1.0]heptane system. thieme-connect.de The specific yields of these cyclization products are highly dependent on the reaction conditions and the nature of the electrophile employed.

Table 1: Representative Reactions of 7-Lithiobicyclo[4.1.0]heptane with Electrophiles

ElectrophileProduct TypeComments
AldehydesAlcoholsInitial addition product
KetonesAlcoholsInitial addition product
Carbon DioxideCarboxylic AcidLeads to bicyclo[4.1.0]heptane-7-carboxylic acid sigmaaldrich.com

Under certain conditions, particularly when a molar excess of the alkyllithium reagent is used, the formation of a dilithio species can occur. dss.go.th This is due to the acidity of the bridgehead proton, which can be removed by the strong base. The resulting dilithio intermediate presents further opportunities for functionalization and can lead to complex molecular architectures. The formation of such species is a crucial consideration when planning syntheses involving 7-lithiobicyclo[4.1.0]heptane. dss.go.th

Interactions with Low-Valent Transition Metal Complexes (e.g., Cobalt(I) Nucleophiles)

The carbon-bromine bond in this compound can also undergo oxidative addition to low-valent transition metal complexes. For example, its interaction with cobalt(I) nucleophiles has been studied. These reactions typically proceed via a second-order nucleophilic substitution mechanism. core.ac.uk The resulting organocobalt complex, containing a cobalt-carbon σ-bond, can then be subjected to further transformations. core.ac.uk The stereochemistry of the starting bromide is often retained in the product, which is a significant feature of these reactions. core.ac.uk

Rearrangement Reactions Involving the Bicyclo[4.1.0]heptane Framework

The inherent ring strain of the bicyclo[4.1.0]heptane system makes it susceptible to various rearrangement reactions, which can be triggered by acidic conditions or the formation of cationic intermediates. These rearrangements often lead to the formation of larger, less strained ring systems.

Acid-Catalyzed Homoallylic Rearrangements and Ring Expansion Pathways

Under acidic conditions, 7-halobicyclo[4.1.0]heptanes can undergo solvolysis and rearrangement. For example, acid-catalyzed methanolysis of related bicyclo[4.1.0]heptane derivatives can proceed with a high degree of stereochemical control. jst.go.jp The mechanism is thought to involve the formation of a bicyclobutyl cation, which can then undergo a homoallylic rearrangement. This process involves the participation of the cyclopropane ring in stabilizing the positive charge, leading to ring-expanded products. One common outcome is the formation of cycloheptene (B1346976) derivatives. orgsyn.org

The specific pathway of the rearrangement, whether it leads to direct substitution, elimination, or ring expansion, is influenced by factors such as the nature of the solvent, the strength of the acid, and the substitution pattern on the bicyclic framework. nih.govacs.org For instance, the reaction of 1-trimethylsilyloxybicyclo[4.1.0]heptane with iron(III) chloride leads to a ring-opened product, demonstrating a facile ring expansion pathway. orgsyn.org

Intramolecular Carbenoid Insertion Processes

The generation of carbenoids from 7,7-dihalobicyclo[4.1.0]heptanes and their subsequent reactions provide a pathway to various polycyclic systems. While direct intramolecular C-H insertion of the carbenoid derived from this compound itself is not extensively documented, related reactions provide significant insight into these processes.

For instance, the treatment of a dibromocarbene adduct with methyllithium (B1224462) can lead to intramolecular insertion products. researchgate.net In a study involving a related system, heating a solution of the carbenoid derived from the dibromocarbene adduct of 3,6-dihydro-4-methyl-2H-pyran with methyllithium, prior to protonolysis, resulted in the formation of intramolecular insertion products, namely 7-methyl-4-oxatricyclo[3.2.0.02,7]heptane and 1-methyl-4-oxatricyclo[4.1.0.0.2,7]heptane. researchgate.net This suggests that under appropriate conditions, the carbenoid intermediate is capable of inserting into C-H bonds within the same molecule. The stabilization of the carbenoid by coordination of the lithium atom to an oxygen atom in the molecule was proposed to play a role in the observed reactivity and stereoselectivity. researchgate.net

The formation of a carbenoid was also suggested as the reactive intermediate in the intramolecular insertion reaction of α-haloneopentyllithium. electronicsandbooks.com These examples highlight the potential for this compound to undergo similar intramolecular carbenoid C-H insertion reactions to form tricyclic products, although specific examples directly involving this compound are scarce in the reviewed literature.

Photochemical Rearrangements in Related Bicyclo[4.1.0]heptane Systems

Photochemical reactions of bicyclo[4.1.0]heptane derivatives can lead to complex rearrangements. While specific photochemical studies on this compound were not found, research on related systems provides valuable insights into the potential pathways. For example, the irradiation of bicyclo[2.2.1]heptene-2-carbonitrile results in a photorearrangement to form 7-cyanotricyclo[4.1.0.03,7]heptane as the major product, which involves 1,3 and 1,2-sigmatropic shifts. mcmaster.ca

Furthermore, analysis of deuterium (B1214612) scrambling in the photochemical rearrangement of a related bicyclic system indicated the involvement of multiple competing mechanistic processes. researchgate.net These include a concerted Current time information in Bangalore, IN.acs.org sigmatropic shift and the formation of a stabilized bis-allylic diradical intermediate. researchgate.net This diradical can then close to form the rearranged product or undergo degenerate rearrangement. researchgate.net These findings suggest that photochemical excitation of this compound could potentially lead to a variety of rearranged products through radical or pericyclic pathways.

Functional Group Interconversions and Further Derivatization of the Bicyclo[4.1.0]heptane Skeleton

This compound serves as a precursor for a variety of functionalized bicyclo[4.1.0]heptane derivatives through functional group interconversions and derivatization reactions.

One common transformation is the conversion of the bromo group to other functionalities. For example, this compound can be obtained from the selective reduction of 7,7-dibromobicyclo[4.1.0]heptane. jst.go.jp A combination of diethyl phosphonate (B1237965) and triethylamine (B128534) has been shown to be an effective reagent for this selective monodebromination. jst.go.jp It can also be formed from the reaction of 7-bromo-7-chlorobicyclo[4.1.0]heptane or 7-bromo-7-fluorobicyclo[4.1.0]heptane with activated magnesium at low temperatures. oup.com

The bromine atom can be replaced by other groups through nucleophilic substitution reactions, which can proceed via a radical chain mechanism (SRN1). researchgate.netacs.org This allows for the introduction of a range of nucleophiles at the C7 position.

Further derivatization can lead to the synthesis of more complex molecules. For instance, the bicyclo[4.1.0]heptane skeleton can be incorporated into nucleoside analogues, which have potential biological activity. researchgate.net A key intermediate in such syntheses can be a functionalized bicyclo[4.1.0]heptyl azide, which is then used to introduce nucleobases. researchgate.net

The C7 position can also be functionalized to introduce a carbonyl group, leading to compounds like bicyclo[4.1.0]heptane-7-carbaldehyde. biosynth.com This aldehyde can then serve as a starting point for further synthetic modifications. Additionally, the synthesis of bicyclo[4.1.0]heptane-7-carboxylic acid amides has been explored, with some derivatives showing potential as food flavor substances. google.com

The versatility of the bicyclo[4.1.0]heptane skeleton is further demonstrated in the synthesis of aza-bicyclo[4.1.0]heptane derivatives. researchgate.netbohrium.com These nitrogen-containing analogues are of interest in drug discovery. The synthesis often involves the cyclopropanation of a tetrahydropyridine (B1245486) derivative, followed by further functional group manipulations. bohrium.com

Stereochemical Aspects of 7 Bromobicyclo 4.1.0 Heptane

Isomeric Forms of Bicyclo[4.1.0]heptane (cis/trans and exo/endo relationships)

The parent structure, bicyclo[4.1.0]heptane (norcarane), exists in isomeric forms defined by the fusion of the two rings. The cis isomer, where the two bridgehead hydrogens are on the same side of the molecule, is significantly more stable than the trans isomer. echemi.com The cis configuration typically adopts a "boat-like" conformation for the six-membered ring to minimize the torsional strain that a chair conformation would induce. echemi.comquora.com

When a substituent is introduced at the C7 position (the methylene (B1212753) carbon of the original cyclopropane), two diastereomers are possible: exo and endo.

exo isomer : The substituent points away from the six-membered ring.

endo isomer : The substituent points towards the six-membered ring.

These isomers are diastereomers and can have different physical and chemical properties. For instance, in the case of 7-chlorobicyclo[4.1.0]heptane, the cis isomer (referring to the relationship between the C1 and C6 hydrogens) is assigned based on the larger coupling constant in its NMR spectrum (J=8.0 cps) compared to the trans isomer (J=3.5 cps). core.ac.uk

Stereocontrol and Diastereoselectivity in Synthetic Approaches

The synthesis of 7-bromobicyclo[4.1.0]heptane often starts from cyclohexene (B86901) or the reduction of 7,7-dibromobicyclo[4.1.0]heptane, and the stereochemical outcome is highly dependent on the reaction conditions.

The addition of dibromocarbene (often generated from bromoform) to cyclohexene produces 7,7-dibromobicyclo[4.1.0]heptane. The subsequent reduction to the monobromo derivative is a key step where stereoselectivity comes into play. The choice of reducing agent and conditions can influence the resulting ratio of exo to endo isomers. For example, the reduction of 7,7-dibromobicyclo[4.1.0]heptane can lead to a mixture of cis and trans isomers of this compound, which are often challenging to separate.

The partial reduction of 7,7-dibromobicyclo[4.1.0]heptane is a common method to prepare this compound. The stereochemical outcome of this reduction is highly dependent on the reagent used. Many of these reactions are believed to proceed through a radical intermediate.

For example, reduction with titanium isopropoxide-promoted Grignard reagents shows a preference for the endo-bromo isomer. When 7,7-dibromobicyclo[4.1.0]heptane is reduced with methylmagnesium bromide in the presence of titanium isopropoxide, an approximate 3.5:1 ratio of endo- to exo-bromo isomers is observed. researchgate.net This selectivity is similar to that seen in reductions with tri-n-butyltin hydride, suggesting the involvement of an equilibrating 7-bicyclo[4.1.0]heptan-7-yl radical that is trapped preferentially from the exo face. psu.edu

Table 1: Diastereoselectivity in the Reductive Dehalogenation of 7,7-Dibromobicyclo[4.1.0]heptane
Reducing Agent/SystemProduct Ratio (endo-bromo : exo-bromo)Reference
Methylmagnesium bromide / Titanium isopropoxide~3.5 : 1 researchgate.net
Sodium bis(2-methyl)aminoethers (SMEAH)2.5 : 1 (cis/trans mixture)
Tri-n-butyltin hydrideMatches closely with titanium isopropoxide/EtMgBr system psu.edu

Stereochemical Consequences in Reaction Mechanisms

The inherent stereochemistry of the exo and endo isomers of this compound directly influences their reactivity and the stereochemical outcome of their subsequent reactions.

The substitution of the bromine atom can proceed with high stereoselectivity. In photostimulated SRN1 reactions, even when starting with a 1:1 mixture of exo and endo 7-iodobicyclo[4.1.0]heptane, the reaction with acetophenone (B1666503) enolate shows a strong preference for the formation of the exo substitution product. researchgate.net This suggests that the intermediate 7-norcaranyl radical is captured by the nucleophile preferentially from the exo face. researchgate.net

The stereoselectivity of these radical-nucleophile coupling reactions can be remarkably high. For instance, the reaction of 7-iodobicyclo[4.1.0]heptane with acetophenone enolate in DMSO at 60°C under irradiation yields an exo:endo product ratio of 16:1. researchgate.net This selectivity increases to approximately 55:1 when the reaction is performed in liquid ammonia (B1221849) at -33°C. researchgate.net

Table 2: Stereoselectivity in SRN1 Substitution of 7-Halobicyclo[4.1.0]heptane
SubstrateNucleophileConditionsProduct Ratio (exo : endo)Reference
7-Iodobicyclo[4.1.0]heptane (1:1 exo/endo)Acetophenone enolateDMSO, 60°C, hv16 : 1 researchgate.net
7-Iodobicyclo[4.1.0]heptane (1:1 exo/endo)Acetophenone enolateLiquid NH3, -33°C, hv~55 : 1 researchgate.net
7-Iodobicyclo[4.1.0]heptane (1:1 exo/endo)2-Acetonaphthone enolateDMSO, hv45 : 1 researchgate.net

The intermediate formed during many reactions of this compound is the 7-bicyclo[4.1.0]heptyl radical. This radical is not planar but exists as a rapidly inverting pyramidal species. researchgate.net However, the two invertomers (exo and endo radicals) are not equally stable. It is estimated that at equilibrium, the mixture consists of 78–80% of the exo-radical (where the radical orbital points away from the ring), which corresponds to the structure that would be formed by loss of an endo-bromine. psu.edu

This conformational preference is a key factor in the stereoselectivity of subsequent reactions. The trapping of this equilibrating radical mixture, for example by a hydrogen atom donor or a nucleophile, occurs with a high preference from the less sterically hindered exo face, leading to the predominant formation of the endo-substituted product in reductions or the exo-substituted product in SRN1 reactions. psu.eduresearchgate.net

Steric Effects on Electrophilic and Nucleophilic Attack

The rigid, fused-ring structure of this compound, also known as 7-bromonorcarane, presents distinct steric environments on its exo and endo faces, significantly influencing the trajectory of incoming electrophiles and nucleophiles. The bicyclic framework consists of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring, which creates a concave (endo) and a convex (exo) face.

Nucleophilic Attack:

In nucleophilic substitution reactions at the C7 position, the steric hindrance posed by the bicyclic ring system plays a crucial role in determining the stereochemical outcome. The approach of a nucleophile is generally more hindered on the exo face, which is shielded by the cyclohexane ring, than on the more exposed endo face.

A notable example is the halogen exchange reaction of 7-chlorobicyclo[4.1.0]heptane with lithium bromide in dimethylformamide (DMF). This reaction proceeds via an SN2 mechanism and yields a mixture of exo- and endo-7-bromobicyclo[4.1.0]heptane. Experimental data reveals a preferential formation of the endo-bromide, with an exo:endo ratio of 1:1.3. This outcome is attributed to the greater steric hindrance encountered by the incoming bromide nucleophile at the exo position during the formation of the trigonal bipyramidal transition state.

Table 1: Stereochemical Outcome of Nucleophilic Substitution on 7-Halobicyclo[4.1.0]heptane

Reactant Reagent Product Ratio (exo:endo) Reference

Electrophilic Attack:

The stereoselectivity of electrophilic attack on the bicyclo[4.1.0]heptane system is also governed by steric factors. In reactions involving electrophilic addition to related systems like 3-norcarenes, the electrophile preferentially approaches from the face anti (or exo) to the cyclopropane ring. researchgate.net This suggests that the cyclopropane ring itself can direct the approach of an electrophile to the less hindered face.

Furthermore, studies on the oxidation of bicyclo[4.1.0]heptane derivatives, such as with dioxiranes, have shown selective hydroxylation at the α-C–H bond that is cis to the cyclopropane moiety. acs.org This diastereoselectivity arises from the steric accessibility of the C-H bonds, with the electrophilic oxygenating agent preferentially attacking the less hindered position. acs.org While this is not a direct attack on the C7-bromo substituted carbon, it highlights the general principle of sterically controlled electrophilic attack on this bicyclic system.

Conformational Analysis and Relative Stabilities of Stereoisomers

The stereoisomers of this compound, namely the exo and endo isomers, possess distinct conformational preferences and relative thermodynamic stabilities due to the rigid bicyclic framework.

The parent bicyclo[4.1.0]heptane system exists as cis and trans isomers based on the fusion of the cyclopropane and cyclohexane rings. The cis isomer is significantly more stable than the highly strained trans isomer. researchgate.net For the cis isomer, the cyclohexane ring adopts a 'boat' or 'sofa' conformation rather than a chair conformation to alleviate the torsional strain that would be induced by a chair arrangement. sigmaaldrich.com

In the context of the exo and endo stereoisomers of this compound, the bromine atom is attached to the C7 position of the cis-fused ring system. The conformational analysis, therefore, involves considering the orientation of the C-Br bond relative to the cyclohexane ring.

Relative Stabilities:

The relative stabilities of the exo and endo isomers are influenced by non-bonded steric interactions. In the endo isomer, the bromine atom is oriented towards the six-membered ring, which can lead to transannular steric interactions. Conversely, in the exo isomer, the bromine atom points away from the ring system.

Molecular mechanics and ab initio molecular orbital theory calculations have been employed to estimate the strain energies and relative stabilities of a series of cis- and trans-bicyclo[n.1.0]alkanes, providing a theoretical framework for understanding these systems. researchgate.net For this compound, the interplay of steric hindrance and electronic effects determines the fine balance of stability between the exo and endo stereoisomers.

Table 2: Summary of Stereoisomer Stability Considerations

Isomer Key Conformational Features Factors Influencing Stability
exo-7-Bromobicyclo[4.1.0]heptane Bromine atom points away from the cyclohexane ring. Reduced transannular steric interactions.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Assignment and Structural Dynamics

NMR spectroscopy is a cornerstone technique for the structural elucidation of 7-Bromobicyclo[4.1.0]heptane, enabling the differentiation between its cis and trans (or exo and endo) isomers and providing insights into its conformational dynamics.

The assignment of isomers is primarily based on the analysis of coupling constants in ¹H NMR spectra. For instance, in cyclopropane (B1198618) systems, the vicinal coupling constant (J) between protons is typically larger for cis isomers compared to trans isomers. This principle has been applied to distinguish between the isomers of 7-chlorobicyclo[4.1.0]heptane, where the isomer with a larger coupling constant (J = 8.0 cps) was assigned the cis configuration, and the one with a smaller coupling constant (J = 3.5 cps) was assigned the trans configuration. core.ac.uk A similar approach can be used for the bromo-analogue.

The reduction of 7,7-dibromobicyclo[4.1.0]heptane often yields a mixture of cis and trans isomers of this compound. However, overlapping spectral data can sometimes make unambiguous structural assignment challenging. In such cases, two-dimensional NMR techniques and comparison with spectra of related, structurally confirmed compounds become crucial. For example, the preferred conformations of related 3-norcarene epoxides have been assessed by analyzing vicinal coupling constants in their ¹H NMR spectra. researchgate.net

¹³C NMR spectroscopy provides complementary information. The chemical shifts of the carbon atoms in the bicyclic framework are sensitive to the stereochemistry at the C-7 position. Publicly available spectral data for this compound can be found in databases like PubChem, which includes a ¹³C NMR spectrum obtained on a Varian CFT-20 instrument. nih.gov

Table 1: Representative ¹H NMR Data for Isomers of 7-Halobicyclo[4.1.0]heptane

IsomerCoupling Constant (J)Reference
cis-7-chlorobicyclo[4.1.0]heptane8.0 cps core.ac.uk
trans-7-chlorobicyclo[4.1.0]heptane3.5 cps core.ac.uk
E and Z isomers of 7-bromocyclo[4.1.0]hept-2-eneJ = 3 and 7.5 Hz for the proton at C-7 researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₁₁Br, which corresponds to a molecular weight of approximately 175.07 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. uni-saarland.de The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by two mass units (M⁺˙ and [M+2]⁺˙).

Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing mixtures of isomers and identifying impurities. The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for cyclic compounds involve ring opening and loss of small neutral molecules. For this compound, loss of the bromine atom (Br˙) to form a C₇H₁₁⁺ cation would be a likely fragmentation pathway.

Table 2: Key Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₇H₁₁Br nih.gov
Molecular Weight175.07 g/mol nih.gov
Exact Mass174.00441 Da nih.gov
Analysis MethodGC-MS nih.gov

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Absolute Configuration

For instance, the molecular structure of tribromo(7-bromobicyclo[4.1.0]hept-7-yl)germane was established using X-ray diffraction analysis, alongside mass spectrometry and NMR spectroscopy. researchgate.net Similarly, the structures of two 7,7-dibromo epoxide derivatives of norcarane (B1199111) were elucidated by three-dimensional X-ray methods, which in turn helped to establish the stereochemical assignments of related compounds. researchgate.net The structure of trans-8,8-dibromo-1,4,4-trimethyl-tricyclo[5.1.0.0³,⁵]octane has also been determined by X-ray analysis, confirming the presence of nearly flat six-membered rings as suggested by NMR investigations. researchgate.net

For chiral isomers of this compound, such as the (1R,6S,7R)-isomer, single-crystal X-ray diffraction would be the ultimate method to determine its absolute configuration. bldpharm.combiosynth.com

Electron Spin Resonance (ESR) Spectroscopy for Detection and Characterization of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy is a highly sensitive technique for detecting and characterizing paramagnetic species, such as radical intermediates. nih.gov The reactions of this compound can proceed through radical mechanisms, making ESR a valuable tool for mechanistic studies. researchgate.net

For example, tin hydride-mediated reductions of brominated bicyclic compounds are known to proceed via radical intermediates. ESR spectroscopy can be used to observe the cyclopropyl (B3062369) radicals formed during such reactions. Studies on cyclopropyl radicals have shown that the rate of inversion at the pyramidal trivalent carbon atom is rapid if there is an α-hydrogen atom. researchgate.net This has implications for the stereochemical outcome of reactions involving these intermediates.

Furthermore, it has been noted that this compound undergoes substitution with certain nucleophiles through a radical chain process, specifically an SRN1 mechanism. researchgate.netacs.orgresearchgate.net ESR spectroscopy could potentially be used to detect the radical anion of this compound and the subsequent 7-bicyclo[4.1.0]heptyl radical, which are key intermediates in the SRN1 cycle. The hyperfine splitting constants observed in the ESR spectrum would provide information about the structure and distribution of the unpaired electron in these radical species.

Theoretical and Computational Investigations of 7 Bromobicyclo 4.1.0 Heptane

Quantum Mechanical Studies (e.g., Ab Initio, DFT) on Electronic Structure and Reactivity

Quantum mechanical calculations, including both ab initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating the electronic structure and predicting the reactivity of 7-bromobicyclo[4.1.0]heptane and its derivatives.

Computational Assessment of Strain Energy and Isomeric Stabilities

The bicyclo[4.1.0]heptane system is characterized by significant ring strain due to the presence of the cyclopropane (B1198618) ring. Computational methods have been employed to quantify this strain and to determine the relative stabilities of the cis and trans isomers of this compound.

Ab initio molecular orbital theory has been utilized to calculate the energy difference between cis and trans isomers of bicyclo[n.1.0]alkanes, including the bicyclo[4.1.0]heptane framework. researchgate.net These calculations are crucial for understanding the thermodynamic preferences of the isomers. For substituted derivatives, steric effects can influence isomer ratios. For instance, in related dibromo derivatives with methyl or tert-butyl substituents, the cis isomers are often slightly favored to minimize steric hindrance.

Table 1: Computational Data on Isomeric Stability

Isomer Computational Method Calculated Property Finding Reference
cis/trans-Bicyclo[4.1.0]heptane Ab initio MO Theory Energy Difference Provides insight into relative stability. researchgate.net
Substituted Dibromobicyclo[4.1.0]heptanes Not Specified Isomer Ratios cis isomers can be favored due to reduced steric hindrance.

Exploration of Potential Energy Surfaces for Reaction Pathways

The exploration of potential energy surfaces (PES) is a powerful computational tool for mapping out the energetic landscape of a chemical reaction, identifying transition states, and elucidating reaction mechanisms. researchgate.netiupac.orgarxiv.org For reactions involving this compound, such as nucleophilic substitution or radical reactions, PES calculations can reveal the lowest energy pathways. researchgate.netconicet.gov.ar

DFT calculations, for example using the B3LYP functional, have been used to study the anionic potential energy surfaces for related bicyclic halides, identifying radical anions as intermediates in certain substitution reactions. conicet.gov.ar The shape of the PES determines the trajectory from reactants to products, which typically proceeds through a saddle point representing the transition state. researchgate.netiupac.org

Frontier Molecular Orbital Theory Applied to Reactivity Predictions

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. While specific FMO analyses for this compound are not detailed in the provided results, the principles of FMO theory are broadly applicable.

For instance, in a nucleophilic attack on this compound, the nucleophile's HOMO would interact with the LUMO of the bicyclic compound, which is expected to be localized along the C-Br bond (the σ* orbital). The energy and shape of these frontier orbitals, which can be calculated using quantum mechanical methods, would dictate the feasibility and stereochemical outcome of the reaction.

Molecular Mechanics Calculations for Conformational Preferences

Molecular mechanics provides a computationally less expensive method than quantum mechanics for assessing the conformational preferences of molecules. researchgate.net These calculations are based on a classical model of molecules, treating atoms as balls and bonds as springs.

For bicyclo[n.1.0]alkanes, molecular mechanics calculations have been reported to assess the preferred conformations. researchgate.net In the case of this compound, these calculations can help determine the most stable arrangement of the six-membered ring (e.g., chair, boat, or twist-boat) and the orientation of the bromine atom (exo or endo). These conformational preferences can, in turn, influence the molecule's reactivity. electronicsandbooks.com

Modeling and Characterization of Transient Species (Radicals, Carbanions, Cations)

The reactions of this compound often proceed through transient intermediates such as radicals, carbanions, or cations. Computational modeling is a critical tool for studying these highly reactive and short-lived species.

Radicals: Tin hydride-mediated reductions of brominated bicyclo compounds are known to proceed via radical intermediates. The 7-bromobicyclo[4.1.0]heptan-7-yl radical has been studied, and it is suggested that there is an equilibrium between the exo and endo forms of the radical. psu.edu ESR spectral analysis of related cyclopropyl (B3062369) radicals has also been conducted to understand their structure. researchgate.net

Carbanions: While specific studies on the this compound carbanion were not found, research on related systems provides insights. For instance, the reactions of 7-iodobicyclo[4.1.0]heptane with carbanions have been shown to proceed via a radical chain mechanism (SRN1), suggesting the involvement of radical anions rather than direct carbanion intermediates. researchgate.netacs.org

Cations: The involvement of cationic intermediates has been identified in the oxidation of related bicyclo[4.1.0]heptane systems. acs.orgresearchgate.net For example, the oxidation of 1-methylbicyclo[4.1.0]heptane with a dioxirane (B86890) leads to rearranged products, providing strong evidence for the formation of a cationic intermediate. acs.orgresearchgate.net DFT computations support these findings, indicating that specific hyperconjugative interactions can stabilize the incipient carbon radical, leading to the formation of a cation. acs.org

Table 2: Investigated Transient Species of Bicyclo[4.1.0]heptane Derivatives

Species Type Method of Generation/Study Key Findings Reference(s)
Radical Tin hydride reduction Proceeds via radical intermediates.
Radical Equilibrium studies Equilibrium between exo and endo forms of the 7-bicycloyl radical. psu.edu
Radical Anion Reaction with carbanions (iodo-analogue) SRN1 mechanism suggests radical anion involvement. researchgate.netacs.org
Cation Oxidation with dioxiranes Formation of rearranged products indicates cationic intermediates. acs.orgresearchgate.net
Cation DFT Computations Stabilizing hyperconjugative interactions favor cation formation. acs.org

Applications of 7 Bromobicyclo 4.1.0 Heptane in Complex Organic Synthesis

Utility as a Chiral Building Block in Asymmetric Synthesis

The chirality of 7-bromobicyclo[4.1.0]heptane, particularly in its specific stereoisomeric forms like (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane, makes it a valuable chiral building block in asymmetric synthesis. biosynth.comsigmaaldrich.com Chiral building blocks are enantiomerically pure compounds incorporated into a synthetic sequence to introduce a specific stereocenter, which is crucial for the synthesis of bioactive molecules such as pharmaceuticals and agrochemicals. wiley.com The use of such predefined chiral molecules helps in the creation of complex target molecules with high stereoselectivity. sigmaaldrich.com The rigid bicyclic framework of this compound provides a well-defined three-dimensional structure, which can direct the stereochemical outcome of subsequent reactions. Researchers utilize these chiral synthons to access enantioenriched products, leveraging the inherent asymmetry of the starting material to control the formation of new stereocenters. sigmaaldrich.com

Precursor for the Construction of Diverse Bicyclic and Polycyclic Molecular Scaffolds

The strained cyclopropane (B1198618) ring fused to a cyclohexane (B81311) frame gives this compound unique reactivity, making it an important precursor for a variety of bicyclic and polycyclic systems. The bromine atom at the bridgehead position can be substituted or can participate in radical-mediated transformations and carbene insertions, allowing for extensive molecular modifications. Its utility as an intermediate is highlighted in the synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives designed as antagonists for the melanin-concentrating hormone receptor R1. nih.gov The fundamental structure is a key component for generating more intricate molecular frameworks.

The transformation of bicyclo[n.1.0]alkanes is a known route to more complex strained structures. Research has shown that related gem-dibromocyclopropanes can be converted into bromohydrins and subsequently to oxaspiropentanes, which are highly strained oxatricyclic systems. researchgate.net This conversion pathway involves a nucleophilic substitution at a cyclopropane carbon atom. Unambiguous configurational assignments of these strained systems have been confirmed through methods like X-ray crystal structure determination of derivatives. researchgate.net For instance, the conversion of a bromohydrin to an oxaspiropentane demonstrates the formation of an epoxide ring, a process that is notably slower at the cyclopropane carbon compared to other systems, highlighting the unique reactivity imparted by the strained ring. researchgate.net

A well-documented synthetic pathway starting from derivatives of bicyclo[4.1.0]heptane leads to the formation of functionalized cyclobutanones and γ-lactones. researchgate.net This sequence begins with the synthesis of a dibromocarbene adduct, a compound structurally related to this compound. This adduct is then converted through intermediate steps involving bromohydrins and oxaspiropentanes to yield cyclobutanones. researchgate.net These cyclobutanones can then be further transformed into γ-lactones. researchgate.net This multi-step synthesis showcases the utility of the bicyclo[4.1.0]heptane framework in constructing different ring systems.

Reaction Pathway to Cyclobutanones and γ-Lactones

Step Reactant Intermediate(s) Product
1 Δ²- and Δ³-Cholestene Dibromocarbene Adducts (3, 4) Bromohydrines (5, 6)
2 Bromohydrines (5, 6) Oxaspiropentanes (7, 8) Cyclobutanones (9a, 9b, 10a, 10b)

Table based on research into the synthesis of γ-lactones from cholestene derivatives via bicyclo[4.1.0]heptane intermediates. researchgate.net

Integration into the Synthesis of Organometallic Compounds (e.g., Halocyclopropylgermanes)

This compound serves as a key starting material in organometallic chemistry, specifically for the synthesis of halocyclopropylgermanes. researchgate.net A general procedure has been developed for this synthesis, leading to the preparation of compounds like tribromo(7-bromobicyclo[4.1.0]hept-7-yl)germane. researchgate.net This reaction demonstrates the versatility of the brominated bicyclic compound in creating stable organometallic frameworks. The structure of the resulting organogermanium compound has been established through detailed analytical methods, including GLC-mass spectrometry, 1H NMR spectroscopy, and X-ray diffraction analysis. researchgate.netresearchgate.net This application is significant for advancing organosilicon and organogermanium chemistry, which are important in materials science.

Synthesis of a Halocyclopropylgermane

Reactant Product Analytical Methods

Table based on the reported synthesis and structural analysis of tribromo(7-bromobicyclo[4.1.0]hept-7-yl)germane. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Methodologies

Current methods for the synthesis of related cyclopropane (B1198618) derivatives often rely on traditional approaches like the Simmons-Smith reaction, which can involve stoichiometric amounts of zinc-copper couple, or reactions using diazomethane, which can be hazardous. smolecule.comwikipedia.org Future methodologies are expected to focus on catalytic and more environmentally benign approaches.

Key Research Thrusts:

Catalytic Cyclopropanation: A significant area of development is the use of transition metal catalysts to effect the cyclopropanation of cyclohexene (B86901) derivatives. researchgate.net Research into catalysts based on abundant and less toxic metals is a key trend. acs.org For instance, cobalt-catalyzed cyclopropanation reactions are showing promise. organic-chemistry.org

Solvent-Free and Alternative Energy Approaches: Mechanochemical methods, such as ball-milling, are being explored for cyclopropanation reactions to reduce or eliminate the need for bulk solvents. rsc.org Additionally, the use of alternative energy sources like microwave irradiation and ultrasound may offer pathways to faster and more efficient syntheses. researchgate.netthieme-connect.de

Atom-Economical Reagents: The development of methods that maximize the incorporation of all atoms from the reagents into the final product is a central goal of atom economy. This includes exploring alternatives to traditional halogenation and dehydrohalogenation sequences.

A comparative look at emerging sustainable methodologies is presented in the table below:

MethodologyTraditional ApproachEmerging Sustainable AlternativeKey Advantages
Cyclopropanation Simmons-Smith (stoichiometric zinc)Catalytic (e.g., Co, Rh) cyclopropanationReduced metal waste, higher turnover numbers. researchgate.netorganic-chemistry.org
Energy Input Conventional heatingMicrowave irradiation, mechanochemistryFaster reaction times, reduced energy consumption, solvent-free options. rsc.orgthieme-connect.de
Reagents Use of hazardous reagents like diazomethaneIn situ generation of reactive intermediatesImproved safety profiles. wikipedia.org

Exploration of Novel Catalytic Transformations and C-H Activation Strategies

The reactivity of the C-Br bond and the strained cyclopropane ring in 7-Bromobicyclo[4.1.0]heptane makes it a prime candidate for a variety of catalytic transformations. A particularly exciting frontier is the development of C-H activation strategies, which allow for the direct functionalization of otherwise unreactive carbon-hydrogen bonds.

Recent advances have demonstrated the feasibility of palladium-catalyzed C-H arylation of related azabicycloalkanes, showcasing the potential for direct functionalization of the bicyclic core. acs.org The application of such strategies to this compound could open up new avenues for creating diverse derivatives.

Potential Catalytic Transformations:

Cross-Coupling Reactions: While Suzuki-Miyaura and other cross-coupling reactions are established for many organobromides, optimizing these for the sterically hindered and potentially reactive this compound is an area for future work. This could involve the development of new ligands and catalysts that are tolerant of the strained ring system.

C-H Functionalization: The direct, catalytic functionalization of the C-H bonds on the cyclohexane (B81311) ring, directed by the bromine atom or other functional groups, would be a powerful tool for late-stage modification of the molecule. acs.org Rhodium-catalyzed C-H bond cyclopropylation is an emerging area that could be highly relevant. nih.gov

Ring-Opening Catalysis: Controlled, catalytic ring-opening of the cyclopropane ring can lead to the formation of functionalized cyclohexene derivatives, providing access to a different class of molecular scaffolds.

Advanced Mechanistic Studies using Ultrafast Spectroscopy and In Situ Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new ones. The formation of radical intermediates in reactions with nucleophiles has been studied, but more advanced techniques can provide unprecedented detail. acs.orgresearchgate.net

The formation of Grignard reagents from cyclopropyl (B3062369) bromides, for example, is known to involve radical intermediates. nih.gov Probing these short-lived species is a challenge that modern spectroscopic techniques are beginning to overcome.

Emerging Mechanistic Investigation Tools:

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption and time-resolved photoelectron spectroscopy can be used to observe the dynamics of short-lived intermediates and transition states in photochemical reactions, such as ring-opening processes. dntb.gov.uaarxiv.orgkyoto-u.ac.jpresearchgate.net While much of the work has focused on larger systems, the principles are applicable to the study of photoreactions of this compound.

In Situ Reaction Monitoring: The use of techniques like in-situ FTIR (ReactIR) and NMR spectroscopy allows for the real-time tracking of reactant consumption, intermediate formation, and product generation. mt.com This is particularly valuable for understanding the kinetics and pathways of complex reactions, such as the formation of Grignard reagents or other organometallics from this compound. vapourtec.com

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are becoming increasingly powerful for predicting reaction pathways, transition state energies, and the structures of intermediates, providing a valuable complement to experimental studies. acs.org

Expansion of Synthetic Utility towards Architecturally Complex Molecules with Potential Biological Activity or Material Applications

The bicyclo[4.1.0]heptane scaffold is present in a number of biologically active compounds and serves as a versatile building block for more complex structures. rsc.org Derivatives have been investigated for their potential as melanin-concentrating hormone receptor R1 antagonists and have shown promise in the development of antiviral agents. nih.govresearchgate.net

The unique three-dimensional shape and rigidity of the bicyclo[4.1.0]heptane framework make it an attractive scaffold for medicinal chemistry and materials science. smolecule.comsmolecule.com

Future Applications:

Medicinal Chemistry: The development of new synthetic methodologies will facilitate the creation of libraries of this compound derivatives for screening against a wide range of biological targets. The ability to introduce diverse functional groups through novel catalytic methods will be key to exploring the structure-activity relationships of these compounds. bohrium.com

Natural Product Synthesis: The strained ring system of this compound can be used to introduce conformational constraints or as a precursor for stereocontrolled transformations in the total synthesis of complex natural products.

Materials Science: The rigid bicyclic structure can be incorporated into polymers or other materials to impart specific thermal or mechanical properties. smolecule.com There is also potential for its use in the development of nanomaterials. vulcanchem.com

The following table summarizes the potential applications and the key research needed to achieve them:

Application AreaPotential Role of this compoundKey Research Needs
Medicinal Chemistry Core scaffold for drug discovery. nih.govDevelopment of diverse derivatization strategies, high-throughput screening.
Natural Product Synthesis Chiral building block for complex targets.Methods for stereoselective functionalization and ring-opening.
Materials Science Monomer for specialty polymers, precursor for nanomaterials. smolecule.comvulcanchem.comInvestigation of polymerization reactions, studies on material properties.

Q & A

Q. What are the recommended safety protocols for handling 7-Bromobicyclo[4.1.0]heptane in laboratory settings?

Researchers should adhere to standard brominated compound safety practices: use fume hoods, wear nitrile gloves, and avoid ignition sources due to potential flammability. Safety Data Sheets (SDS) for structurally similar brominated bicyclic compounds recommend storing at 2–8°C in inert atmospheres and disposing via halogenated waste streams .

Q. What synthetic routes are commonly employed for the preparation of this compound?

A key method involves bromination of bicyclo[4.1.0]heptane derivatives using N-bromosuccinimide (NBS) under radical-initiated conditions. Alternatively, Grignard reagent reactions with halogenated precursors (e.g., 7,7-dibromo analogs) may yield mono-brominated products, though competing elimination pathways require careful temperature control (110°C, 18 hr) and analysis via VPC-mass spectrometry to confirm selectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming bicyclic structure and bromine positioning. Key markers include deshielded protons near the bridgehead (δ 2.5–3.5 ppm) and distinct coupling patterns. Gas chromatography-mass spectrometry (GC-MS) helps identify impurities, while IR spectroscopy verifies absence of undesired functional groups (e.g., C=O) .

Q. How can researchers locate reliable physicochemical data for this compound?

Prioritize subscription-based databases like NIST Chemistry WebBook for thermodynamic properties. For spectral libraries, use peer-reviewed journals (e.g., The Journal of Organic Chemistry) and avoid non-curated platforms. Cross-reference CAS registry numbers (e.g., 2490673-26-0 for analogs) to ensure data specificity .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in ring-opening reactions?

The cis/trans configuration of substituents (e.g., (1R,6S,7R)-isomer) significantly impacts reaction pathways. Kinetic studies using deuterated analogs or chiral catalysts can isolate stereoelectronic effects. For example, trans isomers may exhibit faster solvolysis due to reduced steric hindrance, monitored via polarimetry or enantioselective HPLC .

Q. What computational methods are suitable for predicting thermodynamic properties of this compound?

The Joback and Crippen methods estimate properties like enthalpy of formation (ΔHf) and logP. Compare these predictions with empirical data (e.g., combustion calorimetry for ΔHf) to validate accuracy. Discrepancies >5% may indicate limitations in group contribution models for strained bicyclic systems .

Q. How do halogen substituents (Br vs. Cl) affect kinetic stability in bicyclo[4.1.0]heptane systems?

Comparative studies with 7,7-dichloro analogs reveal bromine’s higher polarizability increases susceptibility to nucleophilic attack. Use Hammett plots to quantify electronic effects, and conduct Arrhenius analysis (Ea, ΔS‡) under varied solvent polarities to disentangle steric vs. electronic contributions .

Q. How can researchers resolve data contradictions in solvolysis kinetics studies?

Contradictions often arise from solvent-dependent isomerization or competing mechanisms. Employ isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) to track bromide release kinetics. Control for solvent purity and use multivariate regression to isolate variables like dielectric constant or nucleophilicity .

Q. How can the FINER criteria improve hypothesis formulation for catalytic functionalization studies?

Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments:

  • Feasibility: Use DFT calculations to pre-screen catalysts.
  • Novelty: Target understudied cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Ethical: Minimize toxic byproducts via green solvents.
  • Relevance: Align with trends in strained-ring pharmaceutical intermediates .

Q. Tables

Property Method Key Consideration
Solvolysis KineticsArrhenius AnalysisControl solvent dielectric constant
Stereochemical PurityChiral HPLCUse chiral stationary phases (e.g., amylose)
Thermodynamic StabilityCrippen/Joback MethodsValidate with combustion calorimetry
Halogen EffectsHammett AnalysisCompare σp values for Br/Cl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.